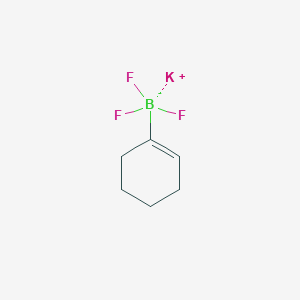

Potassium cyclohex-1-en-1-yltrifluoroborate

CAS No.: 1186667-20-8

Cat. No.: VC2841359

Molecular Formula: C6H9BF3K

Molecular Weight: 188.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186667-20-8 |

|---|---|

| Molecular Formula | C6H9BF3K |

| Molecular Weight | 188.04 g/mol |

| IUPAC Name | potassium;cyclohexen-1-yl(trifluoro)boranuide |

| Standard InChI | InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h4H,1-3,5H2;/q-1;+1 |

| Standard InChI Key | HGMUFAMKMWVCQO-UHFFFAOYSA-N |

| SMILES | [B-](C1=CCCCC1)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CCCCC1)(F)(F)F.[K+] |

Introduction

Chemical Properties and Structure

Molecular Properties

Potassium cyclohex-1-en-1-yltrifluoroborate exhibits distinctive molecular properties that determine its chemical behavior and applications in synthesis. The compound is characterized by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 1186667-20-8 |

| Molecular Formula | C6H9BF3K |

| Molecular Weight | 188.04 g/mol |

| IUPAC Name | potassium;cyclohexen-1-yl(trifluoro)boranuide |

| Standard InChI | InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h4H,1-3,5H2;/q-1;+1 |

| Standard InChIKey | HGMUFAMKMWVCQO-UHFFFAOYSA-N |

| SMILES | B-(F)(F)F.[K+] |

Physically, potassium cyclohex-1-en-1-yltrifluoroborate typically presents as a white to off-white crystalline solid. Like other organotrifluoroborates, it demonstrates excellent stability under ambient conditions and can be stored for extended periods without significant degradation, which contrasts sharply with the behavior of boronic acid precursors that tend to undergo protodeboronation during storage .

Synthesis Methods

From Boronic Acid Precursors

The predominant synthetic approach to potassium cyclohex-1-en-1-yltrifluoroborate involves the conversion of cyclohex-1-en-1-ylboronic acid to the corresponding trifluoroborate salt using potassium hydrogen fluoride (KHF₂) as the fluorinating agent. This transformation follows the general reaction:

Cyclohex-1-en-1-ylboronic acid + KHF₂ → Potassium cyclohex-1-en-1-yltrifluoroborate + H₂O

The conversion process offers significant advantages by transforming a relatively unstable boronic acid into a shelf-stable trifluoroborate salt. Based on observations with similar organotrifluoroborates, this reaction typically produces high yields, often exceeding 70-90% when conducted with freshly prepared or high-quality boronic acid starting materials .

The preparation of the requisite cyclohex-1-en-1-ylboronic acid precursor can be accomplished through several established routes:

-

Hydroboration of cyclohexyne followed by oxidation

-

Lithium-halogen exchange of cyclohexenyl halides followed by treatment with triisopropyl borate or other borate esters

-

Direct borylation of cyclohexene using transition metal catalysis, particularly with iridium or palladium catalysts

Reaction Conditions and Considerations

The synthesis of potassium cyclohex-1-en-1-yltrifluoroborate requires careful attention to reaction parameters to maximize yield and purity. Key considerations include:

Temperature control represents another important parameter, with moderate temperatures generally employed. Many protocols operate at room temperature or with gentle heating to facilitate transformation without promoting side reactions or degradation pathways. The purification process typically involves filtration to remove inorganic salts, followed by washing with organic solvents to eliminate impurities, and potentially recrystallization to obtain high-purity material.

The quality of starting materials significantly impacts outcomes. Studies with related compounds have demonstrated that freshly prepared or recrystallized boronic acids typically provide superior results compared to materials stored for extended periods . For instance, research with thiophene derivatives showed that recrystallization of commercially obtained boronic acids immediately prior to conversion to trifluoroborates could increase yields from 69% to 95% .

Stability and Applications in Organic Synthesis

Stability Characteristics

The outstanding stability of potassium cyclohex-1-en-1-yltrifluoroborate compared to its boronic acid counterpart represents one of its most valuable attributes. This enhanced stability manifests in several key areas:

Potassium cyclohex-1-en-1-yltrifluoroborate demonstrates remarkable resistance to protodeboronation, a common degradation pathway for boronic acids wherein the boron group is replaced with hydrogen. Studies with structurally related organotrifluoroborates have shown that these compounds can be stored at ambient temperature for three months or longer without detectable decomposition, as confirmed by 11B NMR spectroscopy . Several heteroaryltrifluoroborates stored at ambient temperature for extended periods "displayed tremendous stability, as they showed no sign of protodeboronation over this period of time as determined by 11B NMR spectroscopy" .

The compound exhibits excellent air and moisture stability, enabling straightforward handling without stringent exclusion of atmospheric components. This contrasts sharply with many other organometallic reagents that require specialized handling techniques. The enhanced stability can be attributed to the tetrahedral geometry around the boron atom and the strong B-F bonds, which provide both kinetic and thermodynamic protection against various decomposition pathways.

Cross-Coupling Reactions

Potassium cyclohex-1-en-1-yltrifluoroborate serves as a valuable coupling partner in various cross-coupling reactions, particularly Suzuki-Miyaura cross-coupling. This reaction enables carbon-carbon bond formation between the cyclohexenyl moiety and diverse organic halides or pseudohalides .

The Suzuki-Miyaura coupling reactions involving potassium cyclohex-1-en-1-yltrifluoroborate typically proceed under palladium catalysis, with conditions similar to those developed for other organotrifluoroborates. Based on established protocols for similar compounds, effective reaction conditions typically include:

-

Catalyst: Pd(OAc)₂ or other palladium sources (0.5-3 mol%)

-

Ligand: RuPhos or other bulky, electron-rich phosphine ligands (1-6 mol%)

-

Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equivalents)

-

Solvent: Toluene/water or THF/water mixtures

-

Temperature: 80-100°C

Studies with various heteroaryltrifluoroborates have demonstrated that these conditions enable coupling with numerous partner types, including electron-deficient and electron-rich aryl halides, sterically hindered substrates, and various heterocyclic systems. For example, research has shown successful coupling of heteroaryltrifluoroborates with 4-bromobenzonitrile in excellent yields (90-98%) and with 4-chlorobenzonitrile in good to excellent yields (52-96%) .

| Aryl Halide Type | Typical Yield Range with Organotrifluoroborates |

|---|---|

| Aryl bromides | 80-95% |

| Aryl chlorides | 62-99% |

| Aryl iodides | 80-90% |

| Aryl triflates | 75-85% |

These results demonstrate the versatility of trifluoroborate reagents in cross-coupling chemistry, with potassium cyclohex-1-en-1-yltrifluoroborate likely exhibiting similar reactivity patterns .

Complex Molecule Synthesis

Beyond simple cross-coupling reactions, potassium cyclohex-1-en-1-yltrifluoroborate plays a significant role in complex organic synthesis. Research indicates that it "is effective in facilitating complex organic syntheses, including the formation of polycyclic structures relevant to pharmaceuticals".

The cyclohexene moiety introduced through reactions with potassium cyclohex-1-en-1-yltrifluoroborate provides valuable opportunities for subsequent functionalization. The double bond serves as a handle for numerous transformations, including epoxidation, dihydroxylation, hydrogenation, and other modifications, enabling the construction of complex molecular architectures from relatively simple building blocks.

The compound's "role in rhodium-catalyzed reactions highlights its utility in creating biologically relevant compounds," pointing to applications in medicinal chemistry and natural product synthesis. The relatively mild reaction conditions employed with this reagent allow for excellent functional group compatibility, enabling late-stage functionalization in complex synthetic sequences where selectivity is paramount.

Research Findings and Comparative Analysis

Synthetic Utility

| Compound Type | Stability | Handling Requirements | Reactivity in Cross-Coupling | Functional Group Tolerance |

|---|---|---|---|---|

| Potassium cyclohex-1-en-1-yltrifluoroborate | High | Simple, air-stable | Good | High |

| Cyclohex-1-en-1-ylboronic acid | Low-moderate | Requires care, degrades during storage | Moderate | Moderate |

| Cyclohex-1-en-1-yl Grignard/lithium reagents | Very low | Requires strict inert conditions | High but less selective | Low |

| Cyclohex-1-en-1-ylstannanes | High | Toxic | Good | High |

This comparison highlights the particular advantages of potassium cyclohex-1-en-1-yltrifluoroborate in contexts where stability, ease of handling, and functional group compatibility are prioritized.

Future Perspectives in Organotrifluoroborate Chemistry

The field of organotrifluoroborate chemistry continues to evolve, with ongoing research exploring new applications and methodologies. For potassium cyclohex-1-en-1-yltrifluoroborate, several promising research directions can be anticipated:

Research will likely focus on expanding the reaction scope to enable coupling with increasingly challenging substrates, including electron-rich aryl chlorides, sterically hindered coupling partners, and complex heterocyclic systems. Development of new catalyst systems, including non-precious metal catalysts based on nickel, iron, or copper, may provide more economical and sustainable alternatives to traditional palladium-based systems .

Implementation of reactions involving potassium cyclohex-1-en-1-yltrifluoroborate in continuous flow systems represents another promising direction to enhance efficiency, scalability, and safety in both research and industrial settings. The compound's stability makes it particularly suitable for flow chemistry applications where consistent reagent behavior is essential.

The role of potassium cyclohex-1-en-1-yltrifluoroborate in facilitating "complex organic syntheses, including the formation of polycyclic structures relevant to pharmaceuticals" suggests significant potential for expanded applications in medicinal chemistry and materials science. As synthetic chemists increasingly seek stable, selective, and environmentally compatible reagents, potassium cyclohex-1-en-1-yltrifluoroborate exemplifies how modern boron chemistry addresses these challenges and advances organic synthesis methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume